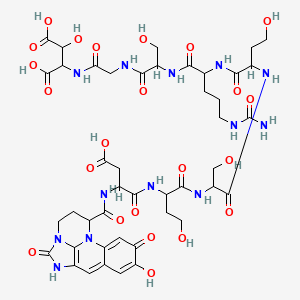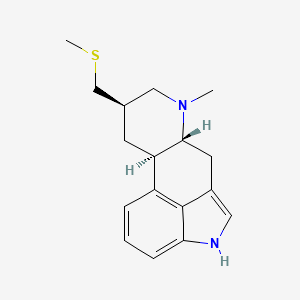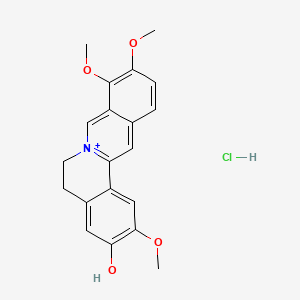
盐酸小檗碱
描述
Jatrorrhizine chloride, also known as Jatrorrhizine chloride, is a useful research compound. Its molecular formula is C20H21ClNO4+ and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Jatrorrhizine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jatrorrhizine chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗糖尿病特性
盐酸小檗碱已被发现具有抗糖尿病特性 . 这使其成为治疗糖尿病的潜在候选药物,糖尿病是一种代谢性疾病,其特征是在长时间内血糖水平升高。
抗菌活性
盐酸小檗碱也显示出抗菌特性 . 这意味着它可以抑制或破坏微生物的生长,这可能使其在治疗各种感染中发挥作用。
抗原生动物活性
该化合物已显示出抗原生动物活性 . 原生动物是一组单细胞生物,其中许多可以导致人类疾病。因此,盐酸小檗碱可能用于治疗原生动物感染。
抗癌特性
研究表明盐酸小檗碱具有抗癌特性 . 这表明它可能用于癌症治疗策略,尽管需要更多研究才能完全了解其作用机制。
抗肥胖和降脂特性
盐酸小檗碱已被发现具有抗肥胖和降脂特性 . 这意味着它可能用于治疗肥胖和高胆固醇水平,这两者都是各种心血管疾病的主要危险因素。
中枢神经系统活动
该化合物还表现出中枢神经系统活动 . 这表明它可能用于治疗各种神经系统疾病,尽管需要进一步研究才能完全了解其对中枢神经系统的影响。
治疗代谢性疾病
盐酸小檗碱在治疗代谢性疾病方面具有潜在的应用前景 . 代谢性疾病发生在体内异常的化学反应扰乱代谢过程时。
与其他药物的相互作用和衍生物的开发
进一步的研究可能会强调盐酸小檗碱与其他药物的相互作用以及衍生物的开发 . 这可能导致开发具有改善的疗效和安全性特征的新药。
作用机制
安全和危害
Jatrorrhizine chloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Further investigations might emphasize specific curative mechanisms of jatrorrhizine and clinical utility, application prospect in the treatment of metabolic disorders, comprehensive investigations of the toxicity mechanisms, and interactions of jatrorrhizine with other pharmaceuticals and development of derivatives .
生化分析
Biochemical Properties
Jatrorrhizine chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Jatrorrhizine chloride is a potent inhibitor of AChE with an IC50 value of 872 nM and demonstrates over 115-fold selectivity for AChE over BuChE . This interaction is crucial for its neuroprotective effects, as it helps in the regulation of neurotransmitter levels in the brain.
Cellular Effects
Jatrorrhizine chloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Jatrorrhizine chloride has antimicrobial and antifungal activities, which are mediated through its interactions with cellular membranes and inhibition of microbial growth . Additionally, it has been reported to improve blood flow and mitotic activity in thioacetamide-traumatized rat livers, indicating its potential role in liver regeneration and repair .
Molecular Mechanism
The molecular mechanism of Jatrorrhizine chloride involves several binding interactions with biomolecules. It noncompetitively inhibits monoamine oxidase (MAO), with an IC50 value of 4 μM for MAO-A and 62 μM for MAO-B . This inhibition helps in the regulation of neurotransmitter levels, contributing to its neuroprotective effects. Furthermore, Jatrorrhizine chloride interferes with multidrug resistance by cancer cells when exposed to chemotherapeutic agents, suggesting its potential role in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Jatrorrhizine chloride have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Jatrorrhizine chloride maintains its bioactivity over extended periods, making it a reliable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Jatrorrhizine chloride vary with different dosages in animal models. At lower doses, it has been shown to exhibit neuroprotective and antimicrobial activities without significant adverse effects . At higher doses (50–100 mg/kg), Jatrorrhizine chloride has been reported to reduce blood sugar levels in mice by increasing aerobic glycolysis . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Jatrorrhizine chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in the context of glucose metabolism . The compound’s ability to modulate enzyme activity and metabolic pathways makes it a promising candidate for the treatment of metabolic disorders.
Transport and Distribution
The transport and distribution of Jatrorrhizine chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Jatrorrhizine chloride’s ability to cross the blood-brain barrier and its selective distribution in neural tissues contribute to its neuroprotective effects .
Subcellular Localization
Jatrorrhizine chloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neural tissues and interaction with cellular membranes are essential for its neuroprotective and antimicrobial activities .
属性
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUUZMCSNHBAX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClNO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)

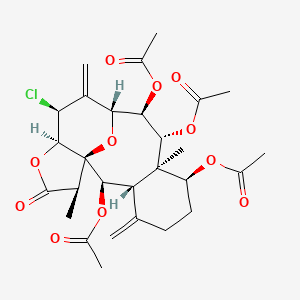
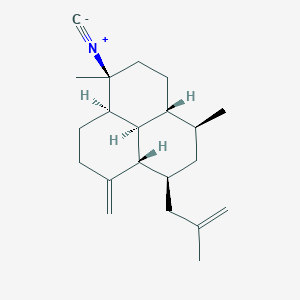
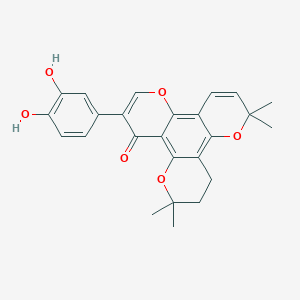
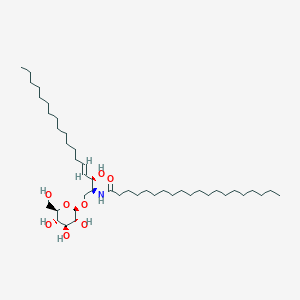

![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)
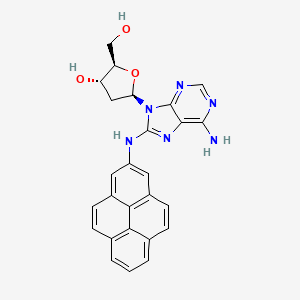

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)
